molecular formula C18H19ClN2O2 B5796633 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B5796633
M. Wt: 330.8 g/mol
InChI Key: BRANWGMTIGHJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a biochemical compound used primarily in proteomics research. It has the molecular formula C12H15ClN2O and a molecular weight of 238.72 . This compound is known for its unique structure, which includes a chlorophenyl group and a pyrrolidinyl group, making it a valuable tool in various scientific studies.

Preparation Methods

The synthesis of 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves several steps. One common method includes the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-(pyrrolidin-1-yl)aniline under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent in various synthetic pathways. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects in different research applications .

Comparison with Similar Compounds

Similar compounds to 2-(2-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-14-7-1-4-10-17(14)23-13-18(22)20-15-8-2-3-9-16(15)21-11-5-6-12-21/h1-4,7-10H,5-6,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANWGMTIGHJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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